The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves cyclization reactions using various precursors. One common method entails the reaction of 2-aminopyridine with glyoxal in the presence of a catalyst under reflux conditions in ethanol. This method allows for the formation of the desired compound through cyclization .
Another synthesis route involves starting from 2-(dichloromethyl)imidazo[1,2-a]pyrimidine derivatives. The process includes multiple steps such as cyclo-condensation reactions and subsequent transformations under controlled conditions to yield various derivatives of the target compound .
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol features:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of this compound. Characteristic peaks can be identified that correspond to different hydrogen environments within the molecule .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is involved in various chemical reactions:
The mechanism of action for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol primarily involves its interaction with specific biological targets. In medicinal chemistry contexts, it is thought to inhibit certain enzymes or receptors relevant to antimicrobial and anticancer activities. The precise pathways are still under investigation but suggest a multifaceted approach to its biological effects .
The physical and chemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol include:
NMR and mass spectrometry are crucial for characterizing this compound:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol has several promising applications:
This compound's unique structure allows it to serve as a versatile scaffold for drug development and material innovation .
The compound is systematically named (S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol according to IUPAC conventions, reflecting its bicyclic heteroaromatic system and stereospecific hydroxy substituent [2]. Its molecular formula, C₇H₁₀N₂O, indicates a molecular weight of 138.17 g/mol and implies unsaturation sites suitable for pharmacological interactions. The formula comprises seven carbon atoms (three aliphatic, four forming fused rings), ten hydrogen atoms (including one exchangeable OH proton), two nitrogen atoms (one pyrrole-like, one pyridine-like), and one oxygen atom [2] [5].
Table 1: Atomic Composition and Properties
Element | Count | Hybridization | Role in Structure |
---|---|---|---|
Carbon | 7 | sp³/sp² | Ring fusion, CH₂ groups, stereocenter |
Nitrogen | 2 | sp² | Imidazole N1 (basic), bridgehead N |
Oxygen | 1 | sp³ | Hydroxy group (-OH) |
Hydrogen | 10 | - | Aliphatic, hydroxy, heteroaromatic |
The canonical SMILES notation O[C@@H]1C2=NC=CN2CCC1 explicitly defines the stereochemistry at C8, while the non-stereospecific variant OC1CCCN2C=CN=C21 describes connectivity without chiral specification [2] [10]. The InChIKey YDQITEGWUNGNCY-LURJTMIESA-N provides a unique digital identifier for database retrieval, confirming the (S)-configuration through the chiral prefix "LURJTMIESA" [2].
The C8 carbon constitutes a stable stereocenter due to its asymmetric substitution (hydroxy, hydrogen, methylene chain, and bridgehead carbon). Absolute configuration is designated (S) based on crystallographic data of analogs and synthetic pathways employing chiral precursors [2] [7]. Unlike simpler imidazoles, this fused system exhibits restricted tautomerism. The imidazo[1,2-a]pyridine core lacks prototropic tautomers because the bridgehead nitrogen (N1) is sp²-hybridized and incapable of proton migration, while the hydroxy group exists exclusively in the oxo form without enolizable protons adjacent to the ring [5] [10].
Conformational analysis reveals that the hydroxy group adopts a pseudo-axial orientation in the lowest-energy chair-like conformation of the saturated piperidine ring. This minimizes 1,3-diaxial repulsions with the imidazole ring system. Ring inversion barriers are estimated at ~6–8 kcal/mol based on cyclohexane analog data, though experimental measurements specific to this scaffold are limited.
Nuclear Magnetic Resonance (NMR)13C and 1H NMR assignments derive from predicted spectra and structural analogs:
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
Nucleus | Chemical Shift | Multiplicity | Assignment |
---|---|---|---|
¹H (C8-H) | 4.65–4.75 | dd (J=8.5, 4.0 Hz) | Stereogenic CH-OH |
¹H (N-CH₂-) | 3.90–4.10 | m | N-CH₂-C8 |
¹H (C6/C7 H₂) | 1.80–2.20 | m | Cyclohexyl CH₂ |
¹³C (C8) | 68.5 | d | Chiral carbon |
¹³C (C2) | 117.2 | s | Imidazole C=N |
¹³C (C=O) | - | - | Absent |
The hydroxy proton resonates as a broad singlet at δ~5.20 ppm, exchangeable in D₂O. C8-H displays diagnostic coupling (³J~8.5 Hz, ³J~4.0 Hz) to adjacent methylene protons, confirming its methine character [5] [10].
Infrared (IR) SpectroscopyKey absorptions include:
Mass SpectrometryElectron ionization (70 eV) yields characteristic fragments:
Direct X-ray crystallographic data for the title compound remains unpublished. However, structural inferences derive from closely related analogs and computational models. Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reveal a twisted boat conformation for the saturated ring, with the hydroxy group equatorially oriented to minimize steric strain. The dihedral angle between the imidazole plane and the C8-O bond is calculated at 55.7° [7].
Crystallography of the regioisomer 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS 1100750-16-0) confirms the bicyclic system adopts a slightly puckered geometry with a trans-ring junction. The C–O bond length averages 1.422 Å, typical for secondary alcohols, while C–N bond lengths in the imidazole ring range from 1.315 Å (N=C) to 1.375 Å (N–C), indicating delocalized π-electron density [5] [7].
Table 3: Key Geometric Parameters from Analog Structures
Parameter | Value | Method |
---|---|---|
Bond length (C8-O) | 1.423 Å | DFT (B3LYP/6-31G*) |
Bond angle (C7-C8-O) | 109.5° | DFT |
Dihedral (N1-C2-N3-C4) | 0.5° | X-ray analog |
Ring puckering (θ) | 20.7° | X-ray analog |
Hydrogen bonding is predicted between the hydroxy group and the bridgehead nitrogen (N1), forming an S(6) pseudo-ring motif with O···N distance of 2.65 Å. This intramolecular interaction stabilizes the solid-state conformation and may influence solubility [7]. Polar surface area calculations (25.3 Ų) indicate moderate membrane permeability, consistent with its use as a CNS-active scaffold precursor.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7